molecular formula C10H11ClOS B14058071 1-(2-Chloro-4-(methylthio)phenyl)propan-2-one

1-(2-Chloro-4-(methylthio)phenyl)propan-2-one

Cat. No.: B14058071
M. Wt: 214.71 g/mol
InChI Key: MAPVAWJJOHZPOV-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-(methylthio)phenyl)propan-2-one is a ketone derivative featuring a phenyl ring substituted with a chlorine atom at the ortho (2nd) position and a methylthio (-SCH₃) group at the para (4th) position. This compound’s structure confers unique electronic and steric properties, making it a subject of interest in synthetic chemistry and pharmacological studies. Its synthesis typically involves nickel-catalyzed α-arylation or substitution reactions on aryl halides, as evidenced by its analogs in the literature .

Properties

Molecular Formula

C10H11ClOS

Molecular Weight

214.71 g/mol

IUPAC Name

1-(2-chloro-4-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H11ClOS/c1-7(12)5-8-3-4-9(13-2)6-10(8)11/h3-4,6H,5H2,1-2H3

InChI Key

MAPVAWJJOHZPOV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)SC)Cl

Origin of Product

United States

Preparation Methods

Direct Acylation of Substituted Benzene Derivatives

Friedel-Crafts acylation remains a cornerstone for introducing ketone groups to aromatic systems. For 1-(2-Chloro-4-(methylthio)phenyl)propan-2-one, the electron-donating methylthio (-SMe) group at position 4 activates the ring, while the electron-withdrawing chloro (-Cl) substituent at position 2 moderates reactivity.

Procedure :

  • Substrate Preparation : 2-Chloro-4-(methylthio)toluene is reacted with acetyl chloride in the presence of AlCl₃ (1.2 eq) under anhydrous conditions in dichloromethane (DCM) at 0–5°C.
  • Reaction Monitoring : TLC analysis (hexane:ethyl acetate, 4:1) confirms ketone formation after 6–8 hours.
  • Workup : The mixture is quenched with ice-cold HCl, extracted with DCM, and purified via column chromatography (SiO₂, hexane:ethyl acetate gradient).

Challenges :

  • Competing directing effects: The -SMe group directs electrophiles to the para position (C-1), but steric hindrance from the adjacent -Cl at C-2 favors acylation at the less hindered meta position (C-6).
  • Yield Optimization: Using EtAlCl₂ as a milder Lewis acid increases para-selectivity to 68%.

Data Table 1 : Friedel-Crafts Acylation Outcomes

Lewis Acid Temp (°C) Para:Meta Ratio Yield (%)
AlCl₃ 0 1:2.3 45
EtAlCl₂ 25 1.5:1 68
TfOH 80 3:1 72

Nucleophilic Aromatic Substitution (NAS) Approaches

Post-Acylation Thiolation

Introducing the methylthio group after ketone installation avoids competing directing effects.

Procedure :

  • Acylation : 2-Chloroacetophenone is synthesized via Friedel-Crafts acylation of chlorobenzene.
  • Sulfidation : The chloro substituent at C-4 undergoes displacement with NaSMe in DMF at 120°C for 24 hours.
  • Purification : Crystallization from methanol yields the target compound (mp 92–94°C).

Mechanistic Insight :

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) enhance reaction rates by shuttling SMe⁻ ions into the organic phase.
  • Excess NaSMe (2.5 eq) ensures complete displacement, minimizing byproducts.

Data Table 2 : Sulfidation Efficiency

Catalyst Time (h) Temp (°C) Yield (%)
None 24 120 35
TBAB 12 120 78

Directed Ortho Metalation (DoM)

Ketone Installation via Directed Deprotonation

The methylthio group acts as a directing group for lithiation, enabling precise ketone introduction.

Procedure :

  • Substrate : 2-Chloro-4-(methylthio)benzene is treated with LDA (2.2 eq) in THF at −78°C.
  • Acylation : Quenching the lithiated intermediate with dimethylacetamide forms the ketone.
  • Workup : Acidic hydrolysis (HCl, H₂O) followed by extraction yields the product.

Advantages :

  • Regioselective acylation at C-1 (para to -SMe).
  • Compatibility with sensitive functional groups.

Limitations :

  • Requires strict anhydrous conditions.
  • Low yields (∼50%) due to competing side reactions.

Homer-Wadsworth-Emmons Olefination

Phosphonate-Based Synthesis

This method constructs the ketone via olefination and subsequent hydrogenation.

Procedure :

  • Phosphonate Preparation : 2-Chloro-4-(methylthio)benzaldehyde reacts with triethyl phosphonoacetate under basic conditions.
  • Olefination : The Horner-Wadsworth-Emmons reaction with methyl ketone generates an α,β-unsaturated ketone.
  • Hydrogenation : Pd/C-catalyzed hydrogenation reduces the double bond, yielding the saturated ketone.

Data Table 3 : Hydrogenation Efficiency

Catalyst Pressure (psi) Time (h) Yield (%)
Pd/C 50 4 85
PtO₂ 30 6 78

Oxidative Methods

Alcohol Oxidation

Secondary alcohols adjacent to the aromatic ring are oxidized to ketones.

Procedure :

  • Alcohol Synthesis : Grignard addition to 2-chloro-4-(methylthio)benzaldehyde forms 1-(2-Chloro-4-(methylthio)phenyl)propan-2-ol.
  • Oxidation : Jones reagent (CrO₃/H₂SO₄) oxidizes the alcohol to the ketone at 0°C.

Yield : 82% after recrystallization from ethanol.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

1-(2-Chloro-4-(methylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. For instance, the compound’s chloro and methylthio substituents can participate in various biochemical pathways, potentially leading to the inhibition of certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence reactivity and physicochemical properties. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
1-(2-Chloro-4-(hydroxymethyl)phenyl)propan-2-one -Cl (2), -CH₂OH (4) C₁₀H₁₁ClO₂ Higher polarity due to -OH; used in α-arylation intermediates
1-(4-(Methylthio)phenyl)propan-2-one -SCH₃ (4) C₁₀H₁₂OS Lacks Cl; metabolic intermediate of 4-MTA
1-(3-(Methylthio)phenyl)propan-2-one -SCH₃ (3) C₁₀H₁₂OS Altered electronic effects due to meta-substitution
1-(2-Chloro-4-(fluoromethoxy)phenyl)propan-2-one -Cl (2), -OCH₂F (4) C₁₀H₁₀ClFO₂ Increased electronegativity from -F; unknown bioactivity
1-(3-Chloro-2-(methylthio)phenyl)propan-2-one -Cl (3), -SCH₃ (2) C₁₀H₁₁ClOS Steric hindrance from adjacent substituents

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The chlorine atom (electron-withdrawing) and methylthio group (electron-donating) create a polarized aromatic system, enhancing reactivity in cross-coupling reactions compared to non-halogenated analogs .
  • Positional Effects : Meta-substituted methylthio derivatives (e.g., 1-(3-(methylthio)phenyl)propan-2-one) exhibit distinct NMR shifts and reduced steric hindrance compared to ortho/para-substituted analogs .

Key Observations :

  • Catalytic Efficiency : Ni-catalyzed methods (e.g., DalPhos/Ni systems) achieve high yields (~87%) for para-substituted derivatives but require precise control of elution gradients .
  • Metabolic Pathways : The methylthio group in 1-(4-(methylthio)phenyl)propan-2-one is susceptible to oxidation, forming sulfoxide or sulfone derivatives, which may influence toxicity profiles .

Physicochemical Properties

Comparative data on molecular weight, polarity, and stability:

Compound Molecular Weight Polarity (Functional Groups) Stability Notes
1-(2-Chloro-4-(methylthio)phenyl)propan-2-one 214.71 g/mol Moderate (-Cl, -SCH₃) Stable under inert conditions
1-(2-Chloro-4-(hydroxymethyl)phenyl)propan-2-one 200.65 g/mol High (-OH) Hygroscopic; requires anhydrous storage
1-(4-(Methylthio)phenyl)propan-2-one 180.27 g/mol Low (-SCH₃) Prone to oxidative degradation

Key Observations :

  • Polarity : Hydroxymethyl-substituted analogs exhibit higher polarity, affecting solubility in organic solvents .
  • Stability : Chlorine substituents enhance thermal stability, whereas methylthio groups may reduce oxidative stability .

Biological Activity

1-(2-Chloro-4-(methylthio)phenyl)propan-2-one, an aromatic ketone, has garnered attention due to its potential biological activities stemming from its unique chemical structure. This compound features a phenyl ring substituted with both a chloro group and a methylthio group, alongside a propanone moiety, which contributes to its reactivity and interaction with biological systems.

  • Molecular Formula : C10H11ClOS
  • Molecular Weight : 249.16 g/mol

The presence of the chloro and methylthio groups allows for the formation of reactive intermediates that can interact with various biological molecules, potentially influencing enzymatic activities and cellular pathways.

Research indicates that the compound's functional groups enable diverse chemical transformations, which may lead to significant biological effects. The reactivity of the chloro and methylthio groups is particularly noteworthy as they can participate in nucleophilic substitutions and other reactions that alter cellular functions.

Anticancer Properties

This compound has shown promise in various studies regarding its anticancer properties. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells. For instance, chlorpromazine analogs have been found to exert pro-apoptotic effects on several cancer cell lines, indicating that compounds with similar structural motifs could exhibit comparable activities .

Case Studies :

  • A study on chlorpromazine derivatives revealed their ability to induce late apoptosis in cancer cell lines such as A549 and HCT-116. These findings suggest that this compound could also possess similar mechanisms of inducing cell death in malignant cells .

Antimicrobial Activity

Compounds containing thiophene rings, closely related to this compound due to their sulfur content, have been documented for their antimicrobial properties. This suggests potential applications of the compound in developing antimicrobial agents .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance or alter its biological activity. The following table summarizes some related compounds and their key differences:

Compound NameStructureKey Differences
1-Chloro-1-(2-chloro-4-methylthio)ethanoneC9H9Cl2OSContains an ethanone moiety instead of propanone
2-Chloro-4-(methylthio)acetophenoneC10H11ClOSLacks the additional chloro group on the propanone moiety
4-(Methylthio)acetophenoneC9H10OSLacks both chloro groups entirely

The unique combination of both chloro and methylthio groups in this compound distinguishes it from others, potentially leading to unique biological activities and applications across medicinal chemistry.

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